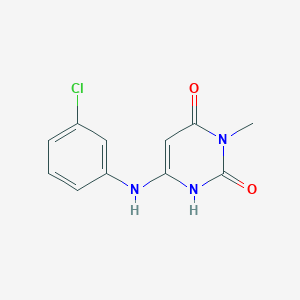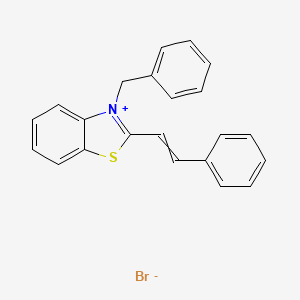
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide is an organic compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzyl group, a phenylethenyl group, and a benzothiazolium core. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide typically involves the reaction of benzyl bromide with 2-(2-phenylethenyl)-1,3-benzothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as acetonitrile or dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding benzothiazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted benzothiazolium salts.
Applications De Recherche Scientifique
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes.
Comparaison Avec Des Composés Similaires
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide can be compared with other benzothiazolium salts, such as:
2-(2-Phenylethenyl)-1,3-benzothiazol-3-ium chloride: Similar in structure but with a chloride ion instead of a bromide ion.
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide: Similar in structure but with an iodide ion instead of a bromide ion.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
113395-51-0 |
|---|---|
Formule moléculaire |
C22H18BrNS |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
3-benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C22H18NS.BrH/c1-3-9-18(10-4-1)15-16-22-23(17-19-11-5-2-6-12-19)20-13-7-8-14-21(20)24-22;/h1-16H,17H2;1H/q+1;/p-1 |
Clé InChI |
QKTDWOXEQFNJLM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=C(SC3=CC=CC=C32)C=CC4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



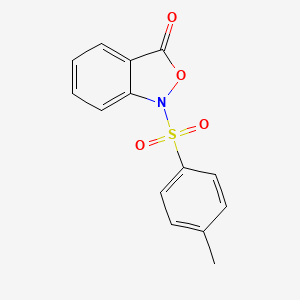

![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)
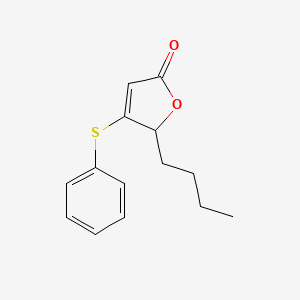
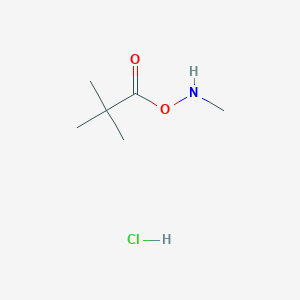

![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)
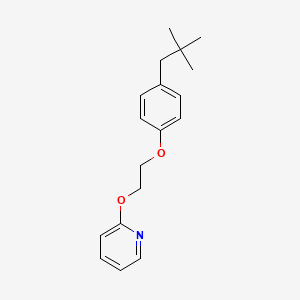
![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)
